4-{[3-(Chloromethyl)-1,2-oxazol-5-yl]methyl}morpholine
Description
Properties
IUPAC Name |
4-[[3-(chloromethyl)-1,2-oxazol-5-yl]methyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2O2/c10-6-8-5-9(14-11-8)7-12-1-3-13-4-2-12/h5H,1-4,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZRKHZMWHFBKDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=NO2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90656439 | |
| Record name | 4-{[3-(Chloromethyl)-1,2-oxazol-5-yl]methyl}morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90656439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
953408-97-4 | |
| Record name | 4-{[3-(Chloromethyl)-1,2-oxazol-5-yl]methyl}morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90656439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
4-{[3-(Chloromethyl)-1,2-oxazol-5-yl]methyl}morpholine, also referred to as CMOM, is a synthetic organic compound that belongs to the class of oxazoline derivatives. Its molecular formula is C9H13ClN2O2, and it has garnered attention for its potential biological activities, particularly in the field of cancer research. This article delves into the biological activity of CMOM, synthesizing findings from various studies and providing a comprehensive overview of its effects.
The chemical structure of CMOM features a morpholine ring and an oxazole moiety, which are known for their biological significance. The compound's molecular weight is approximately 216.66 g/mol, and it is characterized by the following structural formula:
| Property | Value |
|---|---|
| Molecular Formula | C9H13ClN2O2 |
| Molecular Weight | 216.66 g/mol |
| CAS Number | 953408-97-4 |
| IUPAC Name | This compound |
Anticancer Properties
Recent studies have explored the anticancer potential of CMOM and related compounds. Notably, compounds containing morpholine and oxazole groups have been reported to exhibit significant cytotoxic effects against various cancer cell lines.
- In Vitro Studies : A study investigated the biological activity of benzofuran derivatives that included morpholinomethyl substitutions. The most potent compound showed an IC50 value of 1.48 µM against A549 non-small cell lung carcinoma cells, indicating strong antiproliferative activity . While CMOM was not directly tested in this context, its structural similarities suggest potential efficacy.
- Mechanism of Action : The mechanism by which morpholine derivatives exert their effects often involves modulation of cell cycle progression and induction of apoptosis. For instance, derivatives similar to CMOM have been shown to significantly alter cell cycle phases in cancer cells, leading to increased populations in the G2/M phase and sub-G1 phase indicative of apoptosis .
- Case Studies : In a comparative study on various morpholinomethyl compounds, some demonstrated potent inhibition of VEGFR-2 activity, a critical pathway in tumor angiogenesis . While specific data on CMOM's VEGFR-2 inhibition is lacking, its structural characteristics may imply similar activity.
Toxicological Profile
Toxicological assessments are crucial for understanding the safety profile of new compounds. Although specific toxicity data for CMOM is limited, related compounds with chloromethyl groups have raised concerns due to their potential mutagenic effects associated with DNA alkylation processes .
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to 4-{[3-(Chloromethyl)-1,2-oxazol-5-yl]methyl}morpholine. For instance, derivatives of oxazole have been evaluated for their ability to inhibit tumor growth in various cancer cell lines. The compound's structural features allow it to interact effectively with biological targets such as tubulin, which is crucial for cell division .
In one study, similar oxazole-linked compounds exhibited significant cytotoxicity against multiple cancer cell lines, suggesting that modifications to the oxazole structure can enhance anticancer activity . The mechanism often involves disrupting microtubule dynamics, leading to apoptosis in cancer cells.
Antimicrobial Activity
Another promising application of this compound lies in its antimicrobial properties. Compounds with similar structures have demonstrated efficacy against various bacterial strains, including resistant pathogens. The presence of the morpholine ring enhances solubility and bioavailability, which are critical factors for antimicrobial agents .
In antimicrobial studies, certain derivatives showed effective inhibition against Gram-positive and Gram-negative bacteria. The structure-activity relationship indicates that modifications to the chloromethyl group can significantly affect antimicrobial potency .
Case Study 1: Anticancer Evaluation
A research project focused on synthesizing and evaluating a series of new oxazole derivatives found that one compound showed significant activity against the SNB-19 cancer cell line with a percentage growth inhibition (PGI) of 65.12 at a concentration of 10 µM. This indicates that similar compounds may hold therapeutic potential in treating specific types of cancer .
Case Study 2: Antimicrobial Screening
In another study assessing the antimicrobial activity of various synthesized compounds including those derived from morpholine and oxazole structures, several exhibited minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL against Mycobacterium smegmatis. This suggests potential for developing new treatments for tuberculosis and other bacterial infections .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Oxazole vs. Oxadiazole Derivatives
4-{[1-({3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidin-3-yl]methyl}morpholine
- Structural Differences : Replaces the 1,2-oxazole with a 1,2,4-oxadiazole ring and incorporates a piperidine spacer. The trifluoromethylphenyl group enhances lipophilicity and metabolic stability.
- Biological Activity: Acts as a potent positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R), demonstrating subnanomolar potency in insulin secretion assays .
- Key Advantage : The oxadiazole’s electron-withdrawing nature improves receptor binding affinity compared to oxazole derivatives.
3-(Chloromethyl)-5-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
Morpholine-Containing Analogs
4-[2-(Chloromethyl)-4-(trifluoromethyl)phenyl]morpholine
- Structural Differences : Directly attaches chloromethyl and trifluoromethyl groups to a phenyl ring without a heterocyclic core.
- Properties: Reduced π-π interaction capacity due to the absence of oxazole/oxadiazole.
2-(3-Ethyl-1H-1,2,4-triazol-5-yl)morpholine
- Structural Differences : Substitutes oxazole with a 1,2,4-triazole ring, introducing additional nitrogen atoms.
- Biological Relevance: Triazoles are known for metal coordination and hydrogen bonding, making this compound a candidate for enzyme inhibition or antimicrobial applications .
Stereochemical and Functional Group Variations
(5R)-5-(Chloromethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone
- Structural Differences: Replaces oxazole with an oxazolidinone (a lactam ring) and introduces stereochemistry (R-configuration).
- Implications : The lactam ring provides hydrogen-bonding sites, while the stereochemistry is critical for binding selectivity, as seen in antidiabetic and antibiotic agents .
Physicochemical and Pharmacological Data Comparison
*Estimated based on structural analogs.
Key Findings and Implications
Heterocycle Impact : Oxadiazoles generally exhibit higher receptor affinity than oxazoles due to stronger electron-withdrawing effects, but oxazoles may offer better metabolic stability .
Morpholine Role : The morpholine ring enhances aqueous solubility and pharmacokinetics, critical for oral bioavailability in therapeutic agents .
Substituent Effects : Chloromethyl groups enable facile derivatization, while trifluoromethyl groups improve lipophilicity and binding pocket occupancy .
Preparation Methods
Oxazole Ring Construction
The 1,2-oxazole ring can be synthesized via cyclization reactions involving suitable precursors such as α-haloketones and hydroxylamine derivatives or through oxidative cyclization of appropriate precursors. Literature on related heterocycles indicates that ring closure under refluxing conditions in acidic or neutral media is common.
Introduction of the Chloromethyl Group
Chloromethylation at position 3 of the oxazole ring is typically achieved by:
- Reaction with formaldehyde and hydrochloric acid or chlorinating agents , generating the chloromethyl substituent via electrophilic substitution.
- Alternatively, using chloromethyl methyl ether or related reagents under controlled conditions to avoid over-chlorination or decomposition.
A patent describing chloromethylation of related heterocycles highlights the use of sulfonic acid salts to improve reaction efficiency, reduce decomposition, and enhance purity during chloromethylation steps.
Attachment of the Methylene Linker and Morpholine Substitution
Coupling with Morpholine
Morpholine, a secondary amine, reacts with the chloromethyl group on the oxazole ring via nucleophilic substitution to form the desired compound:
- The reaction is typically conducted under mildly basic or neutral conditions to promote substitution.
- Solvents such as dioxane, acetonitrile, or other polar aprotic solvents facilitate the nucleophilic attack.
- Reaction temperature is controlled to optimize yield and minimize side reactions.
This step is analogous to the synthesis of morpholine-containing heterocyclic compounds reported in antibacterial and anticancer drug development literature.
Preparation of Morpholine Starting Material
Morpholine itself can be synthesized or sourced commercially. For synthetic preparation, the following method is notable:
- Cyclization of N-methyldiethanolamine with concentrated sulfuric acid under reflux , followed by ammonium salt transfer and vacuum distillation, yields morpholine with high purity (99.9%) and excellent yield (98.4%).
This method ensures availability of high-quality morpholine for subsequent coupling reactions.
Summary Table of Preparation Steps and Conditions
Research Findings and Optimization Notes
- The use of alkyl or aryl sulfonic acid salts of semicarbazide analogs in chloromethylation reactions leads to faster reaction times and higher purity products, which can be extrapolated to oxazole chloromethylation steps.
- Morpholine substitution reactions benefit from controlled addition rates and temperature management to avoid side reactions such as over-alkylation or ring opening.
- Industrial-scale synthesis emphasizes efficient isolation techniques such as brine washing, cooling, and filtration to maximize product purity and yield.
- The morpholine synthesis method involving N-methyldiethanolamine and sulfuric acid is robust and scalable, providing a reliable supply of the amine for coupling.
Q & A
Q. What are the common synthetic routes for preparing 4-{[3-(Chloromethyl)-1,2-oxazol-5-yl]methyl}morpholine, and how can reaction conditions be optimized for yield improvement?
- Methodological Answer : The synthesis typically involves cyclization of precursors such as oxazole derivatives followed by functionalization with chloromethyl and morpholine groups. For example, oxazole rings can be formed via condensation of hydroxylamine derivatives with ketones or esters under alkaline conditions. Chlorination steps (e.g., using PCl₅ or Cl₂) introduce the chloromethyl group. Optimizing reaction parameters like temperature (e.g., 60–80°C for cyclization), solvent polarity (e.g., DMF for solubility), and catalyst choice (e.g., triethylamine for deprotonation) can enhance yields. Post-synthetic purification via column chromatography or recrystallization ensures product integrity .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton environments (e.g., chloromethyl protons at δ 4.5–5.0 ppm) and carbon backbone.
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 210–260 nm) assesses purity (>95%).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺).
- X-ray Crystallography : Resolves stereochemistry and crystal packing if single crystals are obtained .
Q. How can researchers safely handle the chloromethyl group in this compound due to its potential reactivity?
- Methodological Answer :
- Controlled Environment : Use inert atmospheres (N₂/Ar) to prevent hydrolysis.
- Protective Equipment : Wear nitrile gloves and eye protection to avoid skin/eye contact.
- Quenching Protocols : Neutralize residual chlorine with sodium thiosulfate.
- Stability Testing : Monitor decomposition via TLC or HPLC under varying storage conditions (e.g., −20°C in anhydrous DMSO) .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of the chloromethyl group during nucleophilic substitution reactions?
- Methodological Answer : The electron-withdrawing oxazole ring enhances electrophilicity of the chloromethyl group, facilitating SN2 reactions. However, steric hindrance from the morpholine substituent may favor SN1 mechanisms in polar protic solvents (e.g., H₂O/EtOH). Computational studies (DFT) can model transition states to predict regioselectivity. Experimental validation via kinetic isotope effects or Hammett plots quantifies electronic contributions .
Q. When discrepancies arise in reported synthetic yields, what analytical strategies can identify sources of variability?
- Methodological Answer :
- Design of Experiments (DoE) : Systematically vary parameters (e.g., stoichiometry, solvent) to identify critical factors.
- Byproduct Analysis : Use LC-MS or GC-MS to detect side products (e.g., dechlorinated derivatives).
- Reaction Monitoring : In situ IR or Raman spectroscopy tracks intermediate formation .
Q. What computational approaches predict the binding affinity of this compound derivatives to biological targets?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., kinases).
- Molecular Dynamics (MD) : Simulate ligand-protein stability over 100-ns trajectories (AMBER/CHARMM force fields).
- QSAR Models : Corolate substituent effects (e.g., Hammett σ values) with bioactivity data .
Q. How can structure-activity relationship (SAR) studies evaluate the biological activity of derivatives?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
